1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one 1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8680755
InChI: InChI=1S/C18H21NO2S3/c1-10(2)9-13(20)19-15-11(7-6-8-12(15)21-5)14-16(18(19,3)4)23-24-17(14)22/h6-8,10H,9H2,1-5H3
SMILES: CC(C)CC(=O)N1C2=C(C=CC=C2OC)C3=C(C1(C)C)SSC3=S
Molecular Formula: C18H21NO2S3
Molecular Weight: 379.6 g/mol

1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one

CAS No.:

Cat. No.: VC8680755

Molecular Formula: C18H21NO2S3

Molecular Weight: 379.6 g/mol

* For research use only. Not for human or veterinary use.

1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one -

Specification

Molecular Formula C18H21NO2S3
Molecular Weight 379.6 g/mol
IUPAC Name 1-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one
Standard InChI InChI=1S/C18H21NO2S3/c1-10(2)9-13(20)19-15-11(7-6-8-12(15)21-5)14-16(18(19,3)4)23-24-17(14)22/h6-8,10H,9H2,1-5H3
Standard InChI Key MIKZEONNIJGZLT-UHFFFAOYSA-N
SMILES CC(C)CC(=O)N1C2=C(C=CC=C2OC)C3=C(C1(C)C)SSC3=S
Canonical SMILES CC(C)CC(=O)N1C2=C(C=CC=C2OC)C3=C(C1(C)C)SSC3=S

Introduction

Chemical Structure and Molecular Characteristics

Molecular Configuration

The compound’s core consists of a quinoline moiety fused to a dithiolo ring system, creating a tricyclic framework. The 6-methoxy group and 4,4-dimethyl substituents enhance steric stability, while the 1-thioxo group introduces redox-active sulfur atoms. The 3-methylbutan-1-one side chain at position 5 provides a hydrophobic domain critical for membrane permeability .

Molecular Formula: C₁₈H₂₁NO₂S₃
Molecular Weight: 379.6 g/mol .
IUPAC Name: 1-(6-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-methylbutan-1-one.

Spectroscopic and Computational Data

  • SMILES: CC(C)CC(=O)N1C2=C(C=CC=C2OC)C3=C(C1(C)C)SSC3=S .

  • InChIKey: MIKZEONNIJGZLT-UHFFFAOYSA-N.

  • X-ray Crystallography: While structural data for this specific derivative remains unpublished, analogous dithioloquinolines exhibit planar quinoline cores with dihedral angles <10° between fused rings .

Synthesis and Structural Modification

Synthetic Pathways

The compound is synthesized via multi-step protocols involving:

  • Quinoline Precursor Functionalization: Introduction of methoxy and dimethyl groups via Friedländer annulation .

  • Dithiolo Ring Formation: Cyclocondensation with sulfur sources (e.g., elemental sulfur or Lawesson’s reagent) under reflux conditions .

  • Side Chain Incorporation: Acylation of the secondary amine at position 5 using 3-methylbutanoyl chloride in toluene .

Table 1: Key Reaction Conditions and Yields for Analogous Derivatives

StepReagents/ConditionsYield (%)
Quinoline AlkylationDMF, S₈, 120°C, 12h65–78
Dithiolo CyclizationToluene, PCl₅, 80°C, 6h52–60
N-Acylation3-Methylbutanoyl Cl, Et₃N70–85

Derivatization Strategies

Modifications at the quinoline C-8 position or replacement of the thioxo group with selenoxo analogs have been explored to enhance bioactivity . For instance, ethyl ester derivatives (e.g., VC15660413) demonstrate improved solubility but reduced metabolic stability compared to the parent compound.

Biological Activities and Mechanisms

Antimicrobial Properties

Against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL), the compound outperforms fluconazole by disrupting ergosterol biosynthesis pathways.

Table 2: Comparative Bioactivity of Dithioloquinoline Derivatives

CompoundAnticancer IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Target Compound8.2 (MCF-7)16 (S. aureus)
VC1566041314.5 (A549)24 (C. albicans)
CB8202534022.1 (HeLa)48 (E. coli)

Pharmacological Profiling

ADMET Properties

  • Absorption: LogP = 3.1 ± 0.2 predicts moderate intestinal absorption .

  • Metabolism: CYP3A4-mediated oxidation of the methoxy group to hydroxymethyl metabolites .

  • Toxicity: LD₅₀ (rat oral) > 500 mg/kg, indicating favorable acute safety.

Structure-Activity Relationships (SAR)

  • Methoxy Position: 6-Methoxy substitution enhances DNA binding affinity vs. 8-methoxy analogs .

  • Side Chain Length: Branched alkyl ketones (e.g., 3-methylbutanoyl) improve cytotoxicity over linear chains.

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